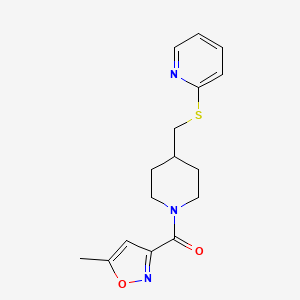

(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

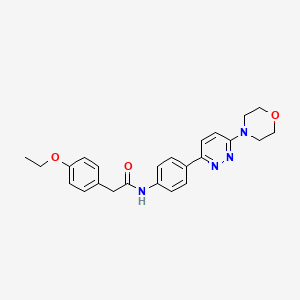

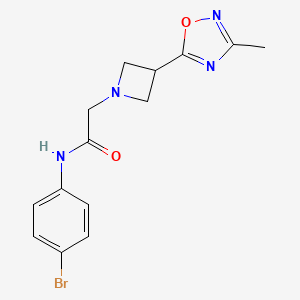

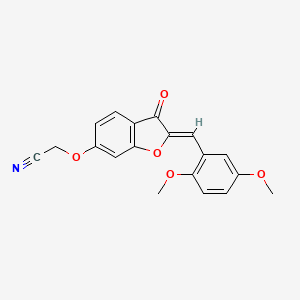

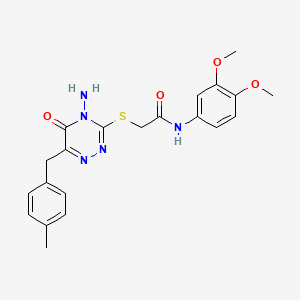

“(5-Methylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41. It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of similar compounds has been explored in various studies. For instance, the synthesis of imidazole-containing compounds has been discussed in a study . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored in a study . Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

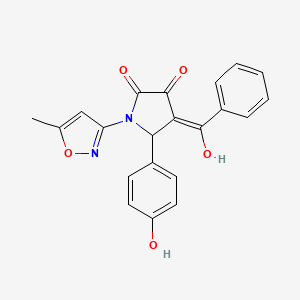

Synthesis and Structural Analysis

Compounds with similar structural frameworks have been synthesized and structurally characterized to explore their potential biological activities and material applications. For example, the synthesis of novel heterocycles, such as those involving benzisoxazole and piperidinyl morpholine moieties, has been reported, with investigations into their antiproliferative activities and structural characterization using techniques like X-ray diffraction (S. Benaka Prasad et al., 2018). These studies are crucial for understanding the molecular interactions and stability of these compounds, which can be leveraged in designing more effective drugs or materials.

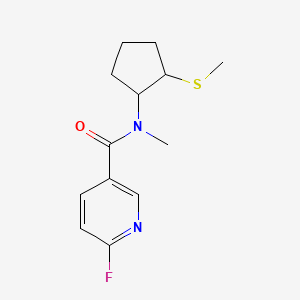

Pharmacological Research

Research on related compounds has also focused on their interaction with biological targets, such as the CB1 cannabinoid receptor. For instance, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar structural motif) revealed its potent and selective antagonist activity towards the CB1 receptor, providing insights into the design of new therapeutic agents (J. Shim et al., 2002). Such research contributes to the development of novel drugs with specific targeting capabilities.

Material Science and Organic Synthesis

In material science, the synthesis and optical properties of compounds containing pyridinyl and isoxazole moieties have been explored for potential use in low-cost luminescent materials. These studies involve synthesizing derivatives with specific structural features, such as large Stokes' shift and high quantum yields, which are desirable for applications in lighting and display technologies (G. Volpi et al., 2017).

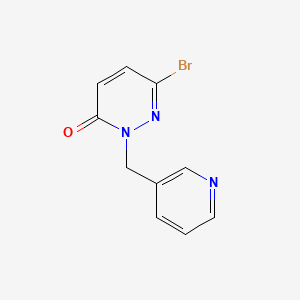

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of pyridine derivatives have been investigated, highlighting the potential of these compounds in medical applications. For example, the synthesis of pyridine derivatives and their evaluation against various bacterial and fungal strains have shown promising results, indicating their potential as new antimicrobial agents (N. Patel et al., 2011). Similarly, studies on the anticancer activities of compounds with pyridinyl and isoxazole groups have been conducted, providing valuable information for the development of new anticancer drugs.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-12-10-14(18-21-12)16(20)19-8-5-13(6-9-19)11-22-15-4-2-3-7-17-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNLJLFWJRRSBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2671070.png)

![Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2671075.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2671079.png)

![4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2671083.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1-methyl-1H-imidazol-4-yl)ethane-1-sulfonamido](/img/structure/B2671086.png)

![2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2671089.png)